molecular formula C11H13NO2 B1473564 1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid CAS No. 689162-75-2

1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid

Cat. No.: B1473564
CAS No.: 689162-75-2
M. Wt: 191.23 g/mol
InChI Key: PWUIQACYLMTPEK-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Biological Activity

1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline core structure with a methyl group and a carboxylic acid functional group. This structural configuration is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that various substituted quinoline derivatives showed activity against Mycobacterium tuberculosis , with some compounds outperforming standard treatments like isoniazid .

CompoundActivity AgainstIC50 (µM)
N-Cycloheptylquinoline-2-carboxamideM. tuberculosis< 0.1
N-Cyclohexylquinoline-2-carboxamideM. kansasii< 0.5

These findings suggest that this compound may also possess similar properties due to its structural similarities with other active quinoline derivatives.

Antimalarial Activity

The compound has been evaluated for its potential antimalarial effects. A derivative of quinoline was found to inhibit translation elongation factor 2 in Plasmodium falciparum, showcasing a novel mechanism of action that could be relevant for this compound as well .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways, leading to reduced proliferation of cancer cells.
  • Binding Affinity : Its structural features allow it to bind effectively to active sites on enzymes or receptors, modulating their activity and influencing downstream signaling pathways.

Study on Anticancer Properties

A recent study investigated the anticancer potential of various tetrahydroquinoline derivatives. The findings indicated that certain derivatives exhibited cytotoxic effects against several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Pharmacokinetic Profile

The pharmacokinetic properties of related quinoline derivatives have been assessed in preclinical models. These studies highlighted the importance of lipophilicity and solubility in determining bioavailability and efficacy .

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-7-3-5-8-4-2-6-9(10(8)12)11(13)14/h2,4,6H,3,5,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUIQACYLMTPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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